molecular formula C16H20N4O3 B5153166 ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate

ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate

Cat. No. B5153166
M. Wt: 316.35 g/mol
InChI Key: ILXABGIANGLIHU-UHFFFAOYSA-N
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Description

Ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate, also known as EPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPO is a synthetic molecule that belongs to the class of oxadiazoles and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

Ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate exerts its effects through the modulation of various signaling pathways in the body. It has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis. ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate also activates the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, neuroprotective, and cardioprotective effects. It has also been shown to improve glucose and lipid metabolism and to enhance insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the major advantages of ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate is its synthetic nature, which allows for easy and reproducible synthesis. ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate is its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several future directions for the study of ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate. One potential area of research is the development of ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate-based drug delivery systems for the targeted delivery of drugs to specific tissues or organs. Another potential area of research is the investigation of ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate as a treatment for metabolic disorders such as diabetes and obesity. Additionally, further studies are needed to elucidate the precise mechanisms of action of ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate and to identify potential side effects or toxicities associated with its use.
Conclusion:
In conclusion, ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate is a synthetic molecule that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthetic nature, stability, and potential therapeutic benefits make it an attractive target for further investigation. Further studies are needed to fully elucidate the mechanisms of action of ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate and to identify potential therapeutic applications.

Synthesis Methods

The synthesis of ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate involves the reaction of 2-pyridinecarboxylic acid hydrazide with ethyl 4-piperidinecarboxylate in the presence of triethyl orthoformate and acetic anhydride. The resulting product is then treated with chloroacetonitrile and sodium methoxide to yield ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate. The overall yield of the synthesis is approximately 60%.

Scientific Research Applications

Ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, neurobiology, and pharmacology. In medicinal chemistry, ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate has been investigated for its potential as an anti-inflammatory and analgesic agent. In neurobiology, ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate has been studied for its potential as a neuroprotective agent and as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In pharmacology, ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate has been investigated for its potential as a drug delivery system.

properties

IUPAC Name

ethyl 1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-2-22-16(21)12-6-9-20(10-7-12)11-14-18-15(19-23-14)13-5-3-4-8-17-13/h3-5,8,12H,2,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXABGIANGLIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate

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